

# IR-820 Dye: A Comprehensive Technical Guide to its Spectral Characteristics

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral characteristics of **IR-820**, a near-infrared (NIR) cyanine dye. With its improved stability compared to Indocyanine Green (ICG), **IR-820** is a valuable tool for a range of applications, including in vivo imaging and photothermal therapy.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes experimental workflows to facilitate its effective use in research and development.

# **Core Spectral and Physicochemical Properties**

**IR-820** is a versatile NIR dye with spectral properties that are highly dependent on its solvent environment.[3][4] Its characteristics in various media are summarized below, providing a comparative overview for experimental design.



Property	Value	Solvent/Conditions	Reference(s)
Absorption Maximum (λmax)	~690 nm	Aqueous Solution	[1]
710 nm	-	[5][6][7]	
812 nm	Aqueous Solution	[8]	
820 nm	Methanol	[9][10][11][12]	
Red-shifted by ~143 nm vs. water	10% Fetal Bovine Serum (FBS)	[3][4]	_
Emission Maximum (λem)	820 nm	-	[1][5][6][7]
~829 nm	Water	[3][4]	
~858 nm	10% Fetal Bovine Serum (FBS)	[3][4]	_
850 nm	Methanol	[9][10]	-
Molar Extinction Coefficient (ε)	198,181 M-1cm-1	Methanol	[10]
72 x 104 dm3mol- 1cm-1	Aqueous Solution	[13][14]	
Quantum Yield (Φ)	0.313%	Water	[3][4]
2.521%	10% Fetal Bovine Serum (FBS)	[3][4]	
Solubility	4.5 mg/mL (5.3 mM)	DMSO (Sonication and heating to 60°C recommended)	[5]
Soluble	Methanol	[1]	
Photostability	Higher stability than	Aqueous solution	[1]



Good photostability in serum	793 nm laser irradiation (20 mW/cm2) for 60 min	[3][4]
74% degradation after 60 min	Unmodified IR-820 under ambient irradiation	[9]

## **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments related to the characterization of **IR-820**.

#### **Absorbance Spectrum Measurement**

This protocol details the steps to determine the absorption spectrum of **IR-820** in a given solvent.

- Preparation of Stock Solution:
  - Dissolve powdered IR-820 in the desired solvent (e.g., DMSO, water, methanol) to create
    a stock solution of a known concentration (e.g., 1-10 mM).[5] For DMSO, sonication and
    heating to 60°C may be necessary to ensure complete dissolution.[5]
- Preparation of Working Solution:
  - Dilute the stock solution with the same solvent to a working concentration suitable for spectrophotometric analysis (e.g., 0.01 mg/mL).[3][4]
- Spectrophotometer Setup:
  - Use a UV-vis scanning spectrophotometer.[3][4]
  - Set the wavelength range for scanning (e.g., 400-1100 nm).[6][7]
  - Use a quartz cuvette with a specific path length (e.g., 1.0 mm).[6][7]



- Perform a baseline correction using the solvent as a blank.[6][7]
- Measurement:
  - Fill the cuvette with the IR-820 working solution.
  - Record the absorbance spectrum. The peak of the curve represents the absorption maximum (λmax).

#### **Fluorescence Spectrum Measurement**

This protocol outlines the procedure for measuring the fluorescence emission spectrum of **IR-820**.

- Sample Preparation:
  - Prepare a solution of IR-820 in the desired solvent at a concentration that avoids quenching effects.[12]
- Spectrofluorometer Setup:
  - Utilize a fluorescence spectrometer equipped for NIR measurements.[3][4]
  - Set the excitation wavelength based on the known absorption maximum in the specific solvent (e.g., 710 nm, 785 nm, or 808 nm).[5][8][12]
- Measurement:
  - Place the sample in the spectrofluorometer.
  - Record the emission spectrum over a defined range (e.g., 700 nm to 1300 nm).[3] The
    peak of the resulting curve is the emission maximum (λem).

### **Quantum Yield Determination**

The quantum yield is a measure of the efficiency of fluorescence. This protocol describes a relative method for its determination.

Reference Standard Selection:



- Choose a reference standard with a known quantum yield in the same spectral region as
   IR-820. Indocyanine green (ICG) in DMSO is a suitable reference.[3]
- Absorbance Measurement:
  - Prepare solutions of both the IR-820 sample and the reference standard in the same solvent.
  - Adjust the concentrations of both solutions to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
  - Measure the absorbance of both solutions at the excitation wavelength.
- Fluorescence Measurement:
  - Measure the fluorescence emission spectra of both the IR-820 sample and the reference standard using the same excitation wavelength and instrument settings.
- Calculation:
  - Integrate the area under the fluorescence emission curves for both the sample and the reference.
  - Calculate the quantum yield of the IR-820 sample using the following equation: Φsample =
     Φref \* (Isample / Iref) \* (Aref / Asample) \* (nsample2 / nref2) Where:
    - Φ is the quantum yield
    - I is the integrated fluorescence intensity
    - A is the absorbance at the excitation wavelength
    - n is the refractive index of the solvent

## **Photostability Assessment**

This protocol evaluates the stability of IR-820's fluorescence upon prolonged light exposure.

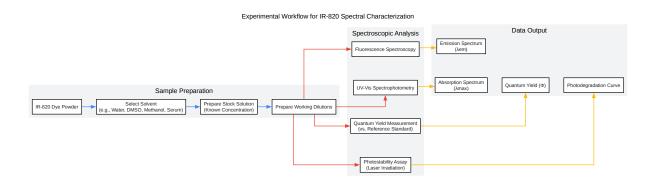
Sample Preparation:



- Prepare a solution of IR-820 in the desired medium (e.g., serum).[3][4]
- Initial Fluorescence Measurement:
  - Measure the initial fluorescence intensity of the sample.
- · Photobleaching:
  - Continuously irradiate the sample with a laser at a wavelength close to its absorption maximum (e.g., 793 nm) and a defined power density (e.g., 20 mW/cm2).[3][4]
- Time-course Measurement:
  - Measure the fluorescence intensity of the sample at regular time intervals over an extended period (e.g., 60 minutes).[3][4]
- Data Analysis:
  - Plot the fluorescence intensity as a function of irradiation time. A minimal decrease in intensity indicates good photostability.[3][4]

#### **Visualized Workflows**

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **IR-820**.

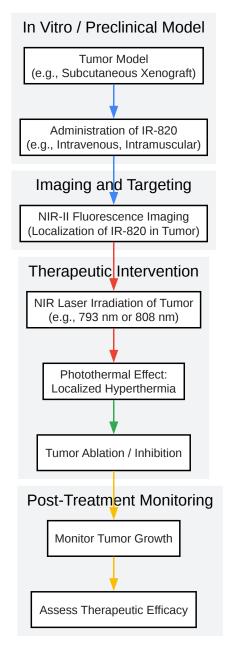




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Caption: Workflow for characterizing the spectral properties of IR-820 dye.

Application Workflow: IR-820 in Photothermal Therapy (PTT)



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Caption: Workflow for the application of IR-820 in photothermal therapy.



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